7H-1,2,4-Triazolo[4,3-b][1,2,4]triazepin-8(9H)-one, 6,9-dimethyl-
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Overview
Description
7H-1,2,4-Triazolo[4,3-b][1,2,4]triazepin-8(9H)-one, 6,9-dimethyl- is a heterocyclic compound that belongs to the class of triazolo-triazepines. This compound is characterized by its unique fused ring structure, which includes both triazole and triazepine rings. The presence of methyl groups at positions 6 and 9 further distinguishes this compound, potentially influencing its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-1,2,4-Triazolo[4,3-b][1,2,4]triazepin-8(9H)-one, 6,9-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with aldehydes or ketones, followed by cyclization to form the triazole ring. Subsequent reactions with appropriate reagents lead to the formation of the triazepine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7H-1,2,4-Triazolo[4,3-b][1,2,4]triazepin-8(9H)-one, 6,9-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methyl iodide, other alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
7H-1,2,4-Triazolo[4,3-b][1,2,4]triazepin-8(9H)-one, 6,9-dimethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Properties
CAS No. |
57739-59-0 |
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Molecular Formula |
C7H9N5O |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
6,9-dimethyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazepin-8-one |
InChI |
InChI=1S/C7H9N5O/c1-5-3-6(13)11(2)7-9-8-4-12(7)10-5/h4H,3H2,1-2H3 |
InChI Key |
GPJJCEBRZNHLMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=NN=C2N(C(=O)C1)C |
Origin of Product |
United States |
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